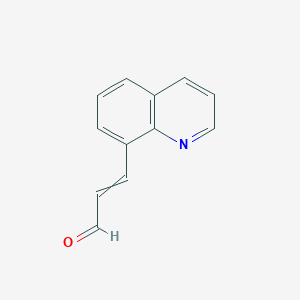

3-(8-Quinolinyl)-2-propenal

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9NO |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

3-quinolin-8-ylprop-2-enal |

InChI |

InChI=1S/C12H9NO/c14-9-3-7-11-5-1-4-10-6-2-8-13-12(10)11/h1-9H |

InChI Key |

CCKMXZFPBLPZAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C=CC=O)N=CC=C2 |

Origin of Product |

United States |

Significance of the Quinoline Moiety in Contemporary Chemical Research

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent heterocyclic scaffold in modern chemistry. researchgate.netchemrj.org Its importance stems from its presence in a wide array of natural products, pharmaceuticals, and functional materials. researchgate.netecorfan.org The functionalization of the quinoline core is a key strategy in drug discovery, as it allows for the fine-tuning of pharmacological profiles, leading to compounds with enhanced bioactivity. researchgate.netrsc.org

Quinoline derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. researchgate.netnih.govrsc.org Commercially successful drugs such as chloroquine, ciprofloxacin, and topotecan (B1662842) feature the quinoline core, highlighting its therapeutic relevance. researchgate.netnumberanalytics.com Beyond medicine, quinoline-based compounds are utilized as ligands in catalysis, chemical sensors, and luminescent materials, underscoring their versatility. researchgate.netecorfan.org The ability to introduce various functional groups at different positions on the quinoline ring system allows for the creation of a vast chemical space with diverse applications. rsc.orgnih.gov

Strategic Importance of Alpha,beta Unsaturated Aldehyde Functionalities in Organic Synthesis

Alpha,beta-unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde group. fiveable.menih.gov This structural arrangement makes them highly valuable and versatile building blocks in organic synthesis. nih.govmdpi.comrsc.org Their reactivity is defined by the electrophilic nature of both the carbonyl carbon and the β-carbon, allowing for a variety of chemical transformations.

These compounds are key precursors in the synthesis of numerous complex organic molecules and natural products. nih.govmdpi.com They readily participate in a range of important reactions, including:

Michael additions (conjugate additions): Nucleophiles preferentially attack the β-carbon of the alkene.

Diels-Alder reactions: They can act as dienophiles, reacting with conjugated dienes to form six-membered rings.

Aldol (B89426) condensations: The aldehyde group can react with enolates. nih.gov

Wittig reactions: The carbonyl group can be converted to an alkene.

The ability to undergo these and other transformations makes α,β-unsaturated aldehydes indispensable tools for synthetic chemists to construct complex molecular architectures. mdpi.comnih.gov

Current Research Landscape and Scope of Investigation for 3 8 Quinolinyl 2 Propenal

Condensation Reactions as Primary Synthetic Routes

Condensation reactions are a cornerstone for the synthesis of α,β-unsaturated aldehydes and ketones, making them a primary choice for preparing this compound. wikipedia.orgsigmaaldrich.comsci-hub.se These reactions involve the joining of two molecules with the elimination of a small molecule, typically water.

Knoevenagel Condensation Approaches for C-C Bond Formation

The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.comnumberanalytics.com For the synthesis of this compound, 8-quinolinecarboxaldehyde (B1295770) would be reacted with a suitable active methylene compound. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgsci-hub.se

The Doebner modification of the Knoevenagel condensation is particularly relevant when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org This variation often uses pyridine (B92270) as the solvent and is followed by decarboxylation. wikipedia.orgorganic-chemistry.org

A notable application of the Knoevenagel condensation in quinoline synthesis involves the reaction of 3-amino-2-methylquinoline-4-carboxaldehyde with diethyl malonate using piperidine as a catalyst to form a tricyclic heteroaromatic precursor. sci-hub.se Furthermore, a cascade reaction combining Knoevenagel condensation and an aza-Wittig reaction has been developed to produce 3-sulfonyl-substituted quinolines from o-azidobenzaldehydes and β-ketosulfonamides or sulfones. beilstein-journals.org

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for forming alkenes from carbonyl compounds. masterorganicchemistry.comthieme-connect.de The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone. masterorganicchemistry.comorganic-chemistry.org In the context of this compound synthesis, 8-quinolinecarboxaldehyde would be treated with an appropriate phosphonium ylide, such as (triphenylphosphoranylidene)acetaldehyde.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.orgnrochemistry.com This often leads to cleaner reactions and easier purification of the product. The HWE reaction is well-known for its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.com However, modifications such as the Still-Gennari olefination allow for the selective synthesis of (Z)-alkenes by using phosphonates with electron-withdrawing groups. nrochemistry.commdpi.com The stereochemical outcome can be influenced by factors such as the steric bulk of the aldehyde, reaction temperature, and the nature of the cation. wikipedia.org

Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Liebeskind–Srogl) for Analog Synthesis

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and versatile routes to complex molecules, including quinoline derivatives. ias.ac.inchim.it

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex. libretexts.orgdiva-portal.org For the synthesis of this compound analogs, a halo-substituted quinoline could be coupled with an appropriate alkene. A reductive Heck reaction has also been reported for the coupling of unactivated alkenes with aryl triflates, utilizing an 8-aminoquinoline (B160924) directing group to control regioselectivity. nih.gov

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. libretexts.orgwikipedia.orgrsc.org This reaction is particularly useful for synthesizing alkynyl-substituted quinolines, which can then be further elaborated. For instance, 2-alkynylquinoline-3-carboxaldehydes can be synthesized and subsequently used in cyclization reactions to form more complex heterocyclic systems. chim.it The Sonogashira coupling of disubstituted quinolines has been shown to be regioselective, with the acetylene (B1199291) adding to the more reactive halide position. libretexts.org

The Liebeskind–Srogl cross-coupling reaction is a palladium-catalyzed reaction that couples a thioester with a boronic acid. wikipedia.orgresearchgate.net This reaction is notable for its mild and neutral conditions. It has been used to synthesize a variety of heterocyclic compounds, including quinoline derivatives. chemrxiv.orgresearchgate.netacs.org

Optimization of Reaction Conditions, Yields, and Selectivity

Optimizing reaction conditions is crucial for maximizing yields and achieving desired selectivity in the synthesis of this compound and its derivatives. Key parameters that are often adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.

Table 1: Optimization of Reaction Conditions for Various Synthetic Methodologies

| Reaction Type | Catalyst/Reagents | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Heck Reaction | Pd(OAc)₂, PPh₃ | N/A | N/A | N/A | Good | libretexts.org |

| Reductive Heck | [Cu]/L, [Ru] | Benzene (B151609) | LiOtBu | 60 | Trace | rsc.orgacs.org |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI | Et₃N | Et₃N | 80 | Moderate to Excellent | organic-chemistry.org |

| Sonogashira Coupling | Pd/C, XPhos | Eucalyptol | K₂CO₃ | N/A | N/A | mdpi.com |

| Knoevenagel Condensation | Piperidine | Ethanol | Piperidine | N/A | N/A | wikipedia.org |

| HWE Reaction | NaH | THF | NaH | -20 | High | mdpi.com |

| Liebeskind-Srogl Coupling | PdI₂, DiPPF | N/A | N/A | N/A | Moderate | chemrxiv.org |

For instance, in the Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes to produce quinoline derivatives, optimization studies identified Pd(PPh₃)₂Cl₂ and CuI as the most effective catalysts, with triethylamine (B128534) serving as both the solvent and base at a reaction temperature of 80°C. organic-chemistry.org In the Horner-Wadsworth-Emmons reaction, higher (E)-stereoselectivity can be achieved by increasing the steric bulk of the aldehyde and using higher reaction temperatures. wikipedia.org Conversely, the use of specific phosphonate reagents and bases like sodium bis(trimethylsilyl)amide can favor the formation of (Z)-isomers. mdpi.com

Stereoselective Synthesis of (E)- and (Z)-3-(8-Quinolinyl)-2-propenal Isomers

The stereochemistry of the propenal double bond can significantly impact the biological activity and material properties of this compound derivatives. Therefore, methods for the stereoselective synthesis of both (E)- and (Z)-isomers are highly valuable.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for controlling alkene stereochemistry. wikipedia.orgnrochemistry.com Generally, the standard HWE reaction favors the formation of the thermodynamically more stable (E)-isomer. wikipedia.orgmdpi.com The selectivity can be further enhanced by optimizing reaction conditions, such as temperature and the choice of base and cation. wikipedia.org

For the synthesis of the (Z)-isomer, the Still-Gennari modification of the HWE reaction is often employed. nrochemistry.commdpi.com This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, which kinetically favors the formation of the (Z)-alkene. mdpi.com Researchers have developed new reagents, like alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, that provide very good Z-selectivity (up to 98:2 Z:E ratio) and high yields. mdpi.com Horner–Wadsworth–Emmons Z-selective olefination has been successfully used in the synthesis of natural products like granulatamide A. rsc.org

Design and Synthesis of Structurally Modified Analogs for Mechanistic Studies

The design and synthesis of structurally modified analogs of this compound are essential for elucidating reaction mechanisms and for structure-activity relationship (SAR) studies. These analogs can feature various substituents on the quinoline ring or modifications to the propenal side chain.

For example, a series of 8-substituted quinoline derivatives have been synthesized to explore their anticonvulsant and antihypertensive activities. jst.go.jpresearchgate.net The synthesis of C-ring substituted analogs of UC-112, an oxyquinoline-based survivin inhibitor, involved the introduction of a chloromethyl group at the 5-position of the quinoline ring, followed by reaction with various substituted benzyl (B1604629) alcohols. plos.org

The synthesis of 3-sulfonyl-substituted quinolines via a Knoevenagel condensation/aza-Wittig reaction cascade allows for the introduction of a sulfonyl group at the 3-position, providing access to a class of compounds with potential biological activity. beilstein-journals.org Furthermore, the synthesis of quinoline-4-carboxamide derivatives has been achieved through cascade reactions, and these compounds have been investigated as potential DNA-gyrase inhibitors. nih.govacs.orgnih.gov

Reactivity of the Alpha,Beta-Unsaturated Aldehyde System

The propenal group attached to the quinoline ring at the 8-position is an α,β-unsaturated aldehyde. This system is characterized by two primary electrophilic sites: the carbonyl carbon and the β-carbon of the alkene. libretexts.orglibretexts.org This electronic setup allows for both direct (1,2-addition) and conjugate (1,4-addition) nucleophilic attacks.

Nucleophilic conjugate addition, or Michael Addition, is a characteristic reaction for α,β-unsaturated carbonyl compounds. libretexts.orgwikipedia.org In this process, a nucleophile attacks the electrophilic β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the saturated carbonyl compound. libretexts.orglibretexts.orgwikipedia.org The driving force for this regioselectivity is the formation of a resonance-stabilized enolate. wikipedia.orgchemeurope.com

The choice between 1,2-addition and 1,4-addition is largely dependent on the nature of the nucleophile. "Soft" nucleophiles, which are generally larger, more polarizable, and have a more delocalized charge, preferentially undergo 1,4-addition. oregonstate.edu In contrast, "hard" nucleophiles, which are smaller, less polarizable, and have a concentrated charge, tend to favor direct 1,2-addition to the carbonyl carbon. oregonstate.edu

For this compound, a variety of soft nucleophiles are expected to yield 1,4-addition products.

Table 1: Examples of Nucleophilic Conjugate Addition Reactions

| Nucleophile Type | Specific Example | Expected Product Structure |

|---|---|---|

| Enolates (Michael Donors) | Diethyl malonate | Diethyl 2-(3-oxo-3-(quinolin-8-yl)propyl)malonate |

| Organocuprates (Gilman Reagents) | Lithium dimethylcuprate ((CH₃)₂CuLi) | 3-(8-Quinolinyl)butanal |

| Amines | Methylamine (CH₃NH₂) | 3-(Methylamino)-3-(8-quinolinyl)propanal |

| Thiols | Benzyl mercaptan | 3-(Benzylthio)-3-(8-quinolinyl)propanal |

The presence of two reducible functional groups—the aldehyde and the carbon-carbon double bond—in conjugation allows for selective reduction depending on the choice of reducing agent and reaction conditions.

Selective Aldehyde Reduction : The aldehyde group can be selectively reduced to a primary alcohol without affecting the alkene. This is typically achieved using mild hydride reagents at low temperatures. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common reagent for this transformation, yielding 3-(8-quinolinyl)prop-2-en-1-ol.

Selective Alkene Reduction : While less common, selective reduction of the C=C double bond in the presence of an aldehyde can be achieved using specific catalytic systems, such as transfer hydrogenation or certain rhodium catalysts.

Complete Reduction : More powerful reducing conditions, such as catalytic hydrogenation with hydrogen gas over a palladium on carbon catalyst (H₂/Pd-C), will typically reduce both the aldehyde and the alkene, resulting in the formation of 3-(8-quinolinyl)propan-1-ol. It is also possible that under these conditions, the quinoline ring itself could be reduced. chemrxiv.org The chemoselective reduction of one functional group in the presence of others is a well-established strategy in quinoline chemistry. osi.lv

Reactions Involving the Quinoline Nitrogen Atom

The lone pair of electrons on the sp²-hybridized nitrogen atom imparts basic and nucleophilic character to the quinoline ring.

The quinoline nitrogen is basic and readily protonated by acids to form a quinolinium salt. stackexchange.com The acidity of the resulting conjugate acid is described by its pKa value. The pKa of the parent quinolinium ion is approximately 4.9. The presence of the electron-withdrawing 3-formylpropenyl group at the C-8 position is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity and lowering the pKa of its conjugate acid relative to unsubstituted quinoline. youtube.commasterorganicchemistry.com In a sufficiently acidic medium (pH < pKa), the compound will exist predominantly in its protonated quinolinium form. youtube.com

As a nucleophile, the quinoline nitrogen can react with electrophiles.

Quaternization : The nitrogen atom can be alkylated by reacting with alkyl halides, such as methyl iodide (CH₃I), to form a quaternary ammonium (B1175870) salt, specifically an N-methyl-8-(3-oxoprop-1-en-1-yl)quinolinium iodide. This is a common reaction for quinoline and its derivatives. scribd.com

N-Oxidation : The nitrogen can be oxidized to an N-oxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. nih.gov This reaction forms 3-(8-Quinolinyl-1-oxide)-2-propenal. The resulting N-oxide is a distinct chemical entity with its own unique reactivity. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The aromatic quinoline system can undergo both electrophilic and nucleophilic substitution, though the reactivity is heavily influenced by the existing substituent and the reaction conditions.

Electrophilic Aromatic Substitution : Electrophilic substitution on quinoline is significantly affected by the reaction medium. In the strongly acidic conditions required for many electrophilic reactions (e.g., nitration with HNO₃/H₂SO₄), the quinoline nitrogen is protonated. stackexchange.com The resulting positive charge strongly deactivates the entire heterocyclic system, particularly the pyridine-like ring, to electrophilic attack. stackexchange.comquora.com Substitution, therefore, occurs on the carbocyclic (benzene) ring, primarily at positions C-5 and C-8. stackexchange.comquora.comacgpubs.org

For this compound, the C-8 position is already occupied. The substituent at C-8, an α,β-unsaturated aldehyde, is an electron-withdrawing and deactivating group. This further disfavors electrophilic substitution. If a reaction were forced under harsh conditions, the electrophile would be directed to the C-5 or C-7 positions of the deactivated carbocyclic ring. acgpubs.org

Nucleophilic Aromatic Substitution : Nucleophilic substitution on the quinoline ring typically occurs at the electron-deficient C-2 and C-4 positions, especially if a leaving group is present at one of these positions. mdpi.comresearchgate.net The carbocyclic ring is generally resistant to nucleophilic attack. For this compound, which lacks a leaving group on the aromatic system, nucleophilic attack is overwhelmingly more likely to occur at the α,β-unsaturated aldehyde system rather than on the quinoline ring itself. semanticscholar.org

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Diethyl 2-(3-oxo-3-(quinolin-8-yl)propyl)malonate |

| 3-(8-Quinolinyl)butanal |

| 3-(Methylamino)-3-(8-quinolinyl)propanal |

| 3-(Benzylthio)-3-(8-quinolinyl)propanal |

| 3-(8-Quinolinyl)-3-cyanopropanal |

| 3-(8-Quinolinyl)prop-2-en-1-ol |

| 3-(8-Quinolinyl)propan-1-ol |

| Quinolinium |

| N-methyl-8-(3-oxoprop-1-en-1-yl)quinolinium iodide |

| 3-(8-Quinolinyl-1-oxide)-2-propenal |

| Diethyl malonate |

| Lithium dimethylcuprate |

| Methylamine |

| Benzyl mercaptan |

| Hydrogen cyanide |

| Sodium borohydride |

| Palladium on carbon |

| Methyl iodide |

| meta-Chloroperoxybenzoic acid |

Biological Activity and Mechanistic Insights of Quinoline Propenal Scaffolds

Anti-Cancer Activity and Elucidation of Molecular Targets

Quinoline-propenal and related quinoline-chalcone derivatives have demonstrated significant antiproliferative activity across a range of human cancer cell lines. nih.gov The fusion of the quinoline (B57606) moiety, a cornerstone in many anti-cancer drugs, with the chalcone (B49325) framework, known for its cytotoxicity, produces hybrid molecules with potent activity. nih.gov For instance, certain novel quinoline-chalcone derivatives exhibit potent inhibitory effects against various cancer cell lines, including those of gastric (MGC-803), colon (HCT-116), and breast (MCF-7) cancer. nih.gov One particularly active compound, designated 12e in a study, showed IC50 values of 1.38 µM, 5.34 µM, and 5.21 µM against MGC-803, HCT-116, and MCF-7 cells, respectively. nih.gov Further research into quinoline-chalcone hybrids has identified compounds with potent tubulin polymerization inhibitory activity, a key mechanism for disrupting mitosis in cancer cells. acs.org

Table 1: Cytotoxic Activity of Selected Quinoline-Chalcone Derivatives

| Compound | Cancer Cell Line | Activity (IC50, µM) | Reference |

|---|---|---|---|

| Compound 12e | MGC-803 (Gastric) | 1.38 | nih.gov |

| Compound 12e | HCT-116 (Colon) | 5.34 | nih.gov |

| Compound 12e | MCF-7 (Breast) | 5.21 | nih.gov |

| Compound 24d | K562 (Leukemia) | 0.009 | acs.org |

| Compound 24d | HepG2 (Liver) | 0.016 | acs.org |

Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell growth and survival. nih.govnih.gov Consequently, Hsp90 is a prime target for cancer therapy. nih.gov Certain heterocyclic compounds, including quinoline derivatives, have been identified as potent Hsp90 inhibitors. nih.gov These inhibitors typically function by binding to the ATP-binding site in the N-terminal domain of Hsp90, which competitively blocks the chaperone's function and leads to the degradation of its client proteins. nih.gov This disruption of multiple signaling pathways simultaneously makes Hsp90 inhibition an effective anti-cancer strategy. nih.govnih.gov

Nrf2 Pathway Modulation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular defense against oxidative stress. mdpi.comnih.gov While transient activation of Nrf2 is protective for normal cells, persistent Nrf2 activation is frequently observed in cancer cells, promoting their survival and resistance to therapy. nih.govnih.gov Therefore, inhibiting the Nrf2 pathway in tumors is a viable therapeutic strategy. mdpi.comnih.gov Natural compounds, including certain alkaloids and flavonoids, have been identified as Nrf2 inhibitors. nih.gov While some chalcones are known to modulate this pathway, specific studies detailing the inhibitory action of 3-(8-Quinolinyl)-2-propenal or its close analogs on the Nrf2 pathway are an area requiring further investigation to fully elucidate their therapeutic potential. nih.govstrath.ac.uk

A primary mechanism through which quinoline-propenal scaffolds exert their anti-cancer effects is the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle. nih.govresearchgate.net Studies have shown that these compounds can trigger apoptosis through the intrinsic pathway. nih.gov This is often mediated by the generation of intracellular reactive oxygen species (ROS), which leads to DNA damage and mitochondrial dysfunction. nih.govnih.gov

Key molecular events observed following treatment with quinoline-chalcones include:

Cell Cycle Arrest: These compounds frequently cause cancer cells to arrest in the G2/M phase of the cell cycle, preventing mitosis and further proliferation. nih.govmdpi.com This arrest is a direct consequence of cellular damage and the activation of checkpoint pathways. researchgate.net

Activation of Caspases: Apoptosis is executed by a family of proteases called caspases. Quinoline-chalcone derivatives have been shown to significantly upregulate the levels of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3). nih.govmdpi.com

PARP Cleavage: The activation of executioner caspases leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP). Cleaved PARP is a hallmark of apoptosis, and its presence is significantly increased in cells treated with these compounds. nih.govmdpi.com

Antimicrobial Properties and Modes of Action (e.g., antibacterial, antiviral, antitrypanosomal)

The quinoline core is present in many established antimicrobial agents, and its hybridization with the chalcone structure yields compounds with a broad spectrum of activity against various pathogens. researchgate.net

Antibacterial and Antifungal Activity: Quinoline-based chalcones have shown significant activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.netnih.gov They also exhibit antifungal properties against species such as Aspergillus flavus, Aspergillus niger, and Candida albicans. researchgate.netmdpi.com The proposed mechanism for quinolones involves the rapid inhibition of bacterial DNA synthesis by targeting enzymes like DNA gyrase. researchgate.net

Antiviral Activity: The broader family of quinoline derivatives has been investigated for antiviral properties. For example, certain 5-sulphonamido-8-hydroxyquinoline derivatives have demonstrated marked inhibitory activity against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV). nih.gov While chalcones have also been noted for antiviral potential, the specific activity of quinoline-propenal hybrids against a wide range of human viruses remains an active area of research. mdpi.commdpi.com

Antitrypanosomal Activity: Several novel quinoline derivatives have shown potent activity against trypanosomatid protozoan parasites, which are responsible for debilitating neglected tropical diseases. uantwerpen.be These compounds have been effective in vitro against Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness), and Trypanosoma cruzi, which causes Chagas disease. uantwerpen.beresearchgate.net Some derivatives have demonstrated IC50 values in the nanomolar range, highlighting their potential as leads for new antitrypanosomal drugs. plos.orgnih.gov

Table 2: Antimicrobial Spectrum of Quinoline-Based Compounds

| Compound Class | Pathogen | Activity/Observation | Reference |

|---|---|---|---|

| Quinoline-Chalcones | S. aureus | Strong antibacterial activity | researchgate.netnih.gov |

| Quinolinequinones | S. aureus (MRSA) | Potent activity, MIC50/90 = 2.44/9.76 µg/mL for active agents | mdpi.com |

| Quinoline-Chalcones | C. albicans | Significant antifungal activity | researchgate.net |

| Quinoline Amides | T. brucei gambiense | Potent activity, IC50 range of 1-6 nM for some derivatives | plos.orgnih.gov |

| Aminochalcone-Quinoline Hybrids | T. brucei rhodesiense | Submicromolar activity (IC50 = 0.19 µM for compound 4i) | uantwerpen.be |

| Hydroxyquinoline Derivatives | Avian Paramyxovirus (APMV-1) | Marked viral inhibitory activity | nih.gov |

Antioxidant Activity and Related Biochemical Pathways

Many chalcone and quinoline derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. researchgate.netnih.gov The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. mdpi.com

The principal biochemical pathway for the antioxidant action of phenolic chalcones is hydrogen atom abstraction by peroxide radicals (ROO•). researchgate.net The efficiency of this process is related to the bond dissociation energy of the phenolic hydroxyl (ArO-H) group; a lower bond strength facilitates easier hydrogen donation to neutralize a radical. researchgate.net For instance, chalcones with a catechol (3,4-dihydroxy) structure exhibit very high antioxidant activity due to the low bond strength of their phenolic O-H bonds. researchgate.net The presence of hydroxyl and methoxy (B1213986) groups on the aromatic rings of the quinoline-propenal scaffold is crucial for this radical scavenging activity. mdpi.com

Detailed Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological potency and selectivity of quinoline-propenal scaffolds are highly dependent on their substitution patterns. Structure-activity relationship (SAR) studies are crucial for optimizing these molecules into lead compounds for drug development. mdpi.comresearchgate.net

For anti-cancer activity, SAR analysis has revealed that the nature and position of substituents on both the quinoline and the phenyl rings of the chalcone moiety are critical. nih.gov Molecular hybridization, which links the quinoline and chalcone fragments, can be optimized to improve affinity and potency. researchgate.net

In the context of antimicrobial activity, SAR studies of quinolinequinones have shown that the presence of an ester group is an important feature for activity against Gram-positive bacteria. mdpi.com Furthermore, modifications to the hydrophobicity and the chain length of functional groups attached to the core structure can modulate the antibacterial profile. mdpi.com For chalcones, the introduction of hydroxyl or methoxy groups can enhance antibacterial effects, while heterocyclic modifications to the B-ring may reduce or eliminate activity. frontiersin.org

Regarding antioxidant properties, SAR clearly indicates that the presence and position of hydroxyl groups are paramount. mdpi.com As noted, a catechol moiety on the phenyl ring significantly enhances radical scavenging. researchgate.net Conversely, a 2'-hydroxy group on the A-ring can be involved in a strong intramolecular hydrogen bond with the carbonyl oxygen, reducing its ability to participate directly in radical scavenging. mdpi.com

The substitution pattern on the quinoline ring itself plays a pivotal role in dictating the biological response of the entire hybrid molecule. nih.govnih.gov

Position 2: Modifications at the C2 position of the quinoline ring have been explored in the development of antimalarial agents. researchgate.net

Position 4: In antiprotozoal quinolines, converting a secondary amine at position 4 to a tertiary amine has been shown to increase activity, although it may also increase toxicity. uantwerpen.be

Positions 6 and 7: For antimalarial quinolines like chloroquine, a 7-chloro substituent is considered essential for optimal activity. nih.gov In anticancer quinoxalines (a related scaffold), substitutions at the 6th and/or 7th positions are key sites for modification. mdpi.com

Electron-donating vs. Electron-withdrawing groups: The electronic nature of the substituent is critical. For instance, the presence of electron-withdrawing groups like chloro at the 3,4-positions of an attached phenyl ring can increase antioxidant activity. mdpi.com In antitrypanosomal carboxamides, a nitro group (NO2) at the para position of an attached benzene (B151609) ring conferred the highest activity compared to a methyl group (CH3) or hydrogen. plos.org

This detailed understanding of SAR allows for the rational design of new quinoline-propenal derivatives with improved potency and a more desirable biological profile for specific therapeutic applications. nih.gov

Conformation and Electronic Properties of the Alpha,Beta-Unsaturated Aldehyde Moiety

Conformational Isomerism:

The single bond connecting the α-carbon and the carbonyl carbon (Cα-C=O) of the propenal moiety allows for rotational isomerism, leading to two primary planar conformations: the s-trans and s-cis conformers. The s-trans conformation, where the double bond and the carbonyl group are on opposite sides of the single bond, is generally more stable due to reduced steric hindrance. The energy difference between the s-trans and s-cis forms dictates their relative populations at equilibrium. For acrolein (2-propenal), the simplest α,β-unsaturated aldehyde, the s-trans conformer is known to be the dominant form. In this compound, the bulky quinoline group attached to the β-carbon likely further stabilizes the s-trans conformation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can provide insights into the conformational preferences, with the coupling constants between the vinyl protons offering clues about the dihedral angles.

Electronic Properties and Reactivity:

The conjugation between the carbon-carbon double bond and the carbonyl group results in a delocalized π-electron system. This delocalization has several significant consequences for the molecule's electronic properties. The electronegative oxygen atom of the carbonyl group withdraws electron density from the conjugated system, a phenomenon known as the -M (mesomeric) or -R (resonance) effect.

This electron withdrawal creates a partial positive charge (δ+) not only on the carbonyl carbon but also on the β-carbon of the propenal moiety. This makes the β-carbon an electrophilic center, susceptible to nucleophilic attack. This type of reaction is known as a conjugate addition or Michael addition. mdpi.com The reactivity of acrolein and its derivatives is often attributed to this electrophilicity, allowing them to form covalent adducts with biological nucleophiles such as the sulfhydryl groups of cysteine residues in proteins or guanine (B1146940) in DNA. nih.govnih.gov

The electronic properties of the quinoline ring itself further modulate the reactivity of the propenal group. The quinoline nucleus is an electron-deficient aromatic system, which can enhance the electron-withdrawing nature of the entire substituent, potentially increasing the electrophilicity of the β-carbon. Computational studies, such as those employing Density Functional Theory (DFT), are often used to model these properties by calculating molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distributions to predict sites of reactivity.

While specific experimental data on the conformational and electronic properties of this compound are not extensively available in the public domain, the general principles governing α,β-unsaturated aldehydes and quinoline chemistry provide a strong framework for understanding its expected behavior.

In Vitro Cellular and In Vivo Preclinical Model Systems for Biological Evaluation

The evaluation of quinoline-propenal scaffolds, such as this compound, involves a range of in vitro and in vivo models to determine their biological activity, particularly their potential as therapeutic agents. Research on structurally related compounds, like quinoline-chalcone hybrids and other quinoline derivatives, provides a clear indication of the types of experimental systems typically employed.

In Vitro Cellular Models:

Cytotoxicity and Antiproliferative Assays: The initial screening of novel compounds often involves assessing their cytotoxicity against a panel of human cancer cell lines. This helps to identify potential anticancer activity and determine the compound's potency and selectivity. Common assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies cellular protein content. These assays are used to calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%. nih.govbrieflands.com

Cell Line Selection: The choice of cell lines is crucial and typically includes representatives from various cancer types, such as breast (e.g., MCF-7, MDA-MB-231), colon (e.g., HCT-116), prostate (e.g., PC3), and liver (e.g., Hep3B, HepG2). nih.govmedchemexpress.com Comparing the activity against cancerous and non-cancerous cell lines (e.g., normal human fibroblasts) is also important to assess selectivity.

Mechanistic Assays: Once antiproliferative activity is established, further in vitro studies are conducted to elucidate the mechanism of action. These can include:

Cell Cycle Analysis: Flow cytometry is used to determine if the compound induces cell cycle arrest at specific phases (G1, S, G2/M).

Apoptosis Induction: Assays such as Annexin V/Propidium Iodide staining, TUNEL assays, and Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) are used to confirm if the compound induces programmed cell death. medchemexpress.comdntb.gov.ua

Enzyme Inhibition Assays: For compounds designed to target specific enzymes (e.g., kinases, topoisomerases), in vitro kinase assays or other relevant enzyme activity assays are performed. nih.gov

In Vivo Preclinical Models:

Animal Models: If a compound shows promising in vitro activity and an acceptable initial toxicity profile, it is advanced to in vivo testing. Rodent models, particularly mice, are the most common.

Xenograft Models: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). The compound is then administered, and its effect on tumor growth, size, and weight is monitored over time. This is a standard model for evaluating the in vivo efficacy of potential anticancer drugs. nih.gov

Toxicity Studies: Preliminary toxicity is assessed in healthy animals to determine the maximum tolerated dose (MTD) and to observe any adverse effects. This can involve monitoring animal weight, behavior, and performing histological analysis of major organs.

The table below summarizes representative model systems used for the biological evaluation of quinoline-based compounds, which are applicable to the study of quinoline-propenal scaffolds.

| Model System Category | Specific Model/Assay | Purpose |

| In Vitro Cellular Assays | MTT Assay | Measures cell viability and metabolic activity to determine cytotoxicity (IC50). |

| SRB Assay | Quantifies total cellular protein to assess cell proliferation and cytotoxicity. | |

| Flow Cytometry (Cell Cycle Analysis) | Determines the phase of the cell cycle at which the compound induces arrest. | |

| Annexin V/PI Staining | Detects and quantifies apoptosis (programmed cell death). | |

| Western Blotting | Measures the expression levels of specific proteins involved in cell cycle, apoptosis, or other signaling pathways. | |

| Kinase Inhibition Assays | Evaluates the compound's ability to inhibit specific protein kinases, a common target in cancer therapy. | |

| In Vitro Cell Lines | MCF-7, T-47D (Breast Cancer) | To test efficacy against hormone-responsive breast cancer. |

| HCT 116 (Colon Cancer) | A common model for colorectal cancer studies. | |

| PC3 (Prostate Cancer) | A model for hormone-refractory prostate cancer. | |

| Hep3B, HepG2 (Liver Cancer) | Used for evaluating activity against hepatocellular carcinoma. | |

| In Vivo Preclinical Models | Murine Xenograft Models (Nude Mice) | To assess the compound's ability to inhibit tumor growth in a living organism. |

| Acute Toxicity Studies (Mice/Rats) | To determine the maximum tolerated dose and observe potential side effects. |

Theoretical and Computational Investigations of 3 8 Quinolinyl 2 Propenal and Its Derivatives

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the solution of the electronic Schrödinger equation to predict molecular properties from first principles. wikipedia.org These methods provide a detailed picture of electron distribution and energy levels, which govern the molecule's behavior.

Density Functional Theory (DFT) has become a popular and effective method in computational chemistry for studying the electronic properties of molecules. scirp.orgnih.gov It balances computational cost and accuracy, making it suitable for a wide range of systems. scirp.org DFT calculations are used to determine optimized molecular geometry, vibrational frequencies, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. scirp.orgscirp.org

HOMO-LUMO Analyses: The energies of the HOMO and LUMO, often called frontier orbitals, are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govsemanticscholar.org A smaller gap suggests the molecule is more reactive and can be more easily excited. nih.gov For quinoline (B57606) derivatives, DFT calculations can precisely determine these energy levels, indicating that charge transfer occurs within the molecule. scirp.org

Table 1: Representative Frontier Molecular Orbital Data for a Quinoline Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -2.5 |

| Energy Gap (ΔE) | 3.7 |

Note: Data is representative of typical values for quinoline derivatives as calculated by DFT methods.

Electrostatic Potential Surfaces (MEP): The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. nih.govnih.gov The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate negative electrostatic potential, typically found around electronegative atoms (like oxygen or nitrogen), and are associated with sites for electrophilic attack. Blue regions denote positive potential, usually around hydrogen atoms, indicating sites for nucleophilic attack. nih.govnih.gov For 3-(8-Quinolinyl)-2-propenal, an MEP surface would reveal the nucleophilic character of the quinoline nitrogen and the carbonyl oxygen, and the electrophilic character of the aldehydic proton and protons on the aromatic rings.

Vibrational Spectra: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental infrared (IR) or Raman spectrum. nih.gov By calculating these frequencies for an optimized molecular structure, researchers can assign specific vibrational modes (stretching, bending, etc.) to the experimental spectral bands. semanticscholar.orgnih.gov These theoretical spectra are crucial for confirming the molecular structure and understanding its dynamic behavior. scirp.org

Beyond DFT, other quantum mechanical methods are employed to calculate electronic structure, each with its own balance of accuracy and computational demand.

Ab Initio Methods: The term "ab initio" translates to "from the beginning," signifying that these methods solve the Schrödinger equation using only fundamental physical constants without empirical parameters. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a good starting point but neglects some electron correlation. wikipedia.org More advanced post-Hartree-Fock methods offer higher accuracy but are computationally very expensive, limiting their use to smaller molecules. wikipedia.org These methods are often used as a benchmark for less computationally intensive approaches. scribd.com

Semi-Empirical Methods: Semi-empirical methods are based on the same fundamental framework as Hartree-Fock but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orghi.is Methods like AM1, PM3, and those based on the Neglect of Diatomic Differential Overlap (NDDO) approximation are significantly faster than ab initio or DFT calculations. scribd.comnih.gov This speed allows for the study of very large molecules or extensive conformational sampling. hi.is However, their accuracy is dependent on the quality of the parameterization for the specific type of molecule being studied. wikipedia.org

Conformational Analysis and Evaluation of Intramolecular Interactions

The three-dimensional shape of a molecule, or its conformation, is critical to its function and reactivity. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy differences between them. Computational methods can map the potential energy surface of a molecule as a function of its torsional angles to locate energy minima corresponding to stable conformers. nih.gov

For a molecule like this compound, rotation around the single bonds connecting the quinoline ring, the propenal group, and the vinyl bridge can lead to different conformers. Theoretical calculations can determine the relative energies of these conformers, revealing the most stable and likely structure. nih.gov Furthermore, these studies can evaluate intramolecular interactions, such as hydrogen bonds or steric repulsions between nearby atoms, which influence the preferred conformation. mdpi.com Techniques like Reduced Density Gradient (RDG) analysis can visualize both strong and weak non-covalent interactions within the molecule. mdpi.com

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption and Emission Spectra)

Computational methods are highly effective at predicting the spectroscopic properties of molecules. The UV-Vis absorption spectrum, which arises from electronic transitions between different energy levels, can be simulated using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov

These calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λ_max) and intensities seen in experimental spectra. nih.gov By comparing theoretical and experimental spectra, researchers can confirm the structure of a compound and understand the nature of its electronic transitions (e.g., π → π* or n → π*). nih.gov Similarly, computational models can predict fluorescence spectra by calculating the transition from the first excited state back to the ground state. nih.gov

Table 2: Example of Predicted vs. Experimental UV-Vis Absorption Maxima

| Transition | Calculated λ_max (nm) | Experimental λ_max (nm) |

|---|---|---|

| S₀ → S₁ | 360 | 365 |

| S₀ → S₂ | 312 | 316 |

Note: Data is representative of a quinoline-chalcone derivative and illustrates the typical agreement between theoretical and experimental values. nih.gov

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Barriers

Understanding how a chemical reaction occurs is a central goal of chemistry. Computational modeling can provide a detailed, step-by-step picture of a reaction mechanism that is often impossible to observe experimentally. mit.edu By mapping the potential energy surface of a reaction, chemists can identify reactants, products, and any intermediates.

Crucially, these models can locate the transition state—the high-energy, fleeting arrangement of atoms at the peak of the reaction energy profile. mit.edunih.gov The structure of the transition state is key to understanding the reaction pathway. nih.gov Quantum chemical calculations can determine the energy of the transition state, and the difference in energy between it and the reactants is the activation energy or energy barrier. This barrier determines the rate of the reaction. For reactions involving derivatives of this compound, these models could elucidate mechanisms of synthesis, degradation, or metabolic transformation. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions in Biological Systems

Many quinoline derivatives exhibit biological activity, making it essential to understand how they interact with biological targets like proteins or enzymes. Molecular docking and molecular dynamics simulations are powerful computational tools for this purpose.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to another (a receptor, typically a protein). mdpi.com The method involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. The resulting docked pose can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. This information is critical for structure-based drug design. chemicalpapers.com

Table 3: Representative Molecular Docking Results for Quinoline Derivatives

| Protein Target | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| CDK2 | Styrylquinoline derivative | -9.5 | Lys44, Thr22, Tyr183 |

| ATM Kinase | Quinoline-3-carboxamide | -8.7 | Trp812, Tyr867 |

Note: Data is illustrative of typical results from docking studies involving quinoline derivatives with protein kinases. mdpi.com

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, molecular dynamics simulations can model the behavior of the ligand-receptor complex over time. mdpi.com MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory that reveals the flexibility of the protein, the stability of the ligand in the binding pocket, and the dynamics of their interactions in a simulated aqueous environment. nih.gov These simulations are crucial for validating docking results and assessing the stability of the predicted binding mode. mdpi.com

Applications in Catalysis and Advanced Materials Science

3-(8-Quinolinyl)-2-propenal as a Building Block for Ligand Design in Catalysis

The 8-quinolinyl fragment is a classic bidentate chelating agent, capable of forming stable complexes with a wide range of transition metals through the nitrogen atom of the quinoline (B57606) ring and a substituent at the 8-position. In this compound, the propenal group offers an additional coordination site through its carbonyl oxygen, allowing the molecule to function as a bidentate N,O-ligand. This chelation can stabilize metal centers, modify their electronic properties, and create a well-defined coordination sphere for catalytic reactions. Quinolines are noted as valuable ligands for transition metal complexes used in the development of organic electroluminescent diodes (OLEDs). nih.gov

Homogeneous catalysis relies on soluble catalysts, typically consisting of a metal center coordinated by organic ligands. The properties of the ligand are crucial for controlling the activity and selectivity of the catalyst. By forming complexes with metals like palladium, rhodium, iridium, or copper, this compound can potentially generate catalysts for various organic transformations.

The electronic properties of the quinoline ring can be tuned through substitution, which in turn influences the catalytic activity of the metal center. Furthermore, the propenal group itself can participate in or influence reactions. For instance, in a hypothetical palladium complex, the ligand could support cross-coupling reactions, hydrogenations, or carbonylations. The conjugated system of the ligand may also play a role in stabilizing reactive intermediates in the catalytic cycle. While specific applications of this compound in homogeneous catalysis are not yet extensively documented, the principles of ligand design suggest its strong potential in this area.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral ligands are the cornerstone of this field, as they transfer their stereochemical information to the substrate during the reaction.

This compound is an achiral molecule, but it can be readily modified to become a chiral ligand. Strategies for introducing chirality could include:

Derivatization of the aldehyde: The aldehyde group can be reacted with chiral amines or alcohols to form chiral imines or acetals. These new chiral centers can direct the stereochemical outcome of a metal-catalyzed reaction.

Modification of the quinoline backbone: Introducing a chiral substituent onto the quinoline ring would create a chiral environment around the metal center.

Once a chiral derivative is synthesized, it can be complexed with a suitable metal precursor to generate a catalyst for asymmetric reactions such as asymmetric hydrogenations, allylic alkylations, or Diels-Alder reactions. The development of metal complexes featuring chiral cyclopentadienyl (B1206354) (Cpx) ligands has seen broad application in asymmetric catalysis. mdpi.com

Incorporation of Quinoline-Propenal Motifs into Heterogeneous Catalytic Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. The immobilization of homogeneous catalysts onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis.

The this compound motif can be incorporated into heterogeneous systems through several approaches. The propenal group, being a reactive aldehyde, can be used as a handle for covalent grafting onto functionalized supports like silica (B1680970), polymers, or metal-organic frameworks (MOFs). For example, it could react with amine-functionalized silica to form an imine linkage, thereby anchoring the quinoline unit to the solid surface. Subsequent metallation would yield a supported catalyst. Such heterogeneous systems could find use in continuous flow reactors and environmentally benign chemical processes. researchgate.netnih.gov

Exploration of Luminescent and Optoelectronic Properties for Materials Development

Compounds featuring extended π-conjugated systems often exhibit interesting photophysical properties, such as strong absorption and fluorescence. The structure of this compound, with its quinoline ring conjugated to a propenal group, is analogous to that of quinoline-based chalcones, which are known for their luminescent characteristics. walisongo.ac.id

The quinoline moiety can act as an electron-acceptor in intramolecular charge transfer (ICT) processes, which is fundamental to the behavior of many fluorescent dyes and materials. nih.gov The extended conjugation in this compound is expected to result in absorption and emission in the visible range of the electromagnetic spectrum. The photophysical properties can be highly sensitive to the molecular environment, a phenomenon known as solvatochromism. beilstein-journals.org This sensitivity makes such compounds interesting for applications in optoelectronic devices, such as OLEDs, where they can function as emitters or charge-transporting materials. The table below shows photophysical data for related quinoline derivatives, illustrating the range of properties that can be expected.

| Compound Type | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|

| Quinoline-Carbaldehyde Derivative | Chloroform/Methanol | ~350 | ~450 | - |

| Quinoline-Phenol Schiff Base | Methanol | 360-450 | 480-580 | 0.13–0.85 |

| Quinoline-Phenol Schiff Base | DMSO | 370-460 | 520-600 | 0.20–0.75 |

| Bis-quinolin-3-yl Chalcone (B49325) | Acetonitrile | 215-290 | - | 0.1-0.7 |

Data compiled from studies on various quinoline derivatives to illustrate potential properties. nih.govwalisongo.ac.idmdpi.com

Potential in Sensor Technology and Chemical Probe Development

The 8-quinolinol (8-hydroxyquinoline) framework is a renowned chelating agent used in analytical chemistry for the detection of metal ions. The nitrogen atom of the quinoline ring and the oxygen atom at the 8-position form a stable five-membered ring upon coordination with a metal ion. This compound possesses a similar N,O-chelating site involving the quinoline nitrogen and the carbonyl oxygen.

This chelating ability can be harnessed for the development of chemical sensors. Upon binding to a specific metal ion, the electronic structure of the molecule is perturbed, leading to a change in its photophysical properties. This can manifest as:

A colorimetric change: A shift in the maximum absorption wavelength, visible to the naked eye.

A fluorometric change: An enhancement ("turn-on") or quenching ("turn-off") of its fluorescence intensity.

Quinoline derivatives have been successfully employed as fluorescent sensors for various metal ions, including Fe³⁺, Zn²⁺, and In³⁺. mdpi.com The selectivity of the sensor can be tuned by modifying the structure of the ligand. The propenal group in this compound offers a site for further functionalization to enhance selectivity and sensitivity for target analytes. The table below summarizes the performance of some quinoline-based fluorescent sensors for metal ion detection.

| Sensor Base | Target Ion | Detection Limit | Response Type |

|---|---|---|---|

| Quinoline-bisphenol | In³⁺ | - | Fluorescence enhancement |

| Modified Quinoline Fluorophore | Fe³⁺ | 0.168 µM | Fluorescence quenching |

| Quinoline-based Schiff Base | Fe³⁺ | 86.7 µM | Fluorescence quenching |

Performance data for various quinoline-based derivatives. walisongo.ac.idmdpi.com

Future Research Directions and Interdisciplinary Prospects

Innovation in Green Synthetic Methodologies for Sustainable Production

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents. nih.gov The future of synthesizing 3-(8-Quinolinyl)-2-propenal and its analogs is geared towards the adoption of green chemistry principles to ensure environmental sustainability and economic viability. jneonatalsurg.com Future research will likely focus on several key areas to achieve sustainable production.

One promising direction is the use of eco-friendly catalysts and solvents. nih.gov Research is moving away from harsh acids and toxic solvents towards more benign alternatives. This includes the exploration of solid acid catalysts, ionic liquids, and metal nanoparticle-catalyzed reactions that offer high efficiency and recyclability. nih.govnih.gov The use of safer solvents, a core principle of green chemistry, is also a significant area of investigation. nih.gov

Furthermore, energy-efficient synthesis methods are being explored. Microwave-assisted and ultrasound-assisted syntheses have shown potential in reducing reaction times and energy consumption for various heterocyclic compounds. jneonatalsurg.com These techniques could be optimized for the production of this compound, leading to more sustainable manufacturing processes. A catalyst-free, one-pot multi-component condensation reaction under microwave irradiation has been shown to produce quinoline derivatives with excellent yields in significantly shorter reaction times compared to classical methods.

The table below summarizes potential green synthetic approaches for the sustainable production of this compound.

| Green Synthetic Approach | Key Features | Potential Advantages |

| Metal Nanoparticle Catalysis | Utilizes nanoparticles of metals like copper, silver, or gold as catalysts. | High atom efficiency, recyclability of the catalyst, mild reaction conditions. nih.gov |

| Microwave-Assisted Synthesis | Employs microwave energy to accelerate reaction rates. | Reduced reaction times, increased product yields, lower energy consumption. jneonatalsurg.com |

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to enhance chemical reactivity. | Shorter reaction times, improved yields, suitable for temperature-sensitive reactions. |

| Brønsted Acidic Ionic Liquids | Employs ionic liquids as both solvent and catalyst. | Reusable catalyst, mild reaction conditions, high chemoselectivity. nih.gov |

| Catalyst-Free Reactions | Reactions proceed without a catalyst, often in green solvents like water or ethanol. | Avoids catalyst toxicity and cost, simplifies product purification. |

Discovery of Novel Reactivity Modes and Synthetic Transformations

The propenal functional group in this compound is a versatile platform for a wide range of chemical transformations. Future research is expected to uncover novel reactivity modes and develop new synthetic methodologies based on this compound. The exploration of C-H functionalization, in particular, offers a direct and atom-economical way to introduce new functional groups into the quinoline ring system.

Cascade reactions, where multiple chemical transformations occur in a single step, are another area of interest. A three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes has been shown to be an efficient, catalyst-free method for synthesizing multiply substituted quinolines. researchgate.net Investigating similar multi-component reactions involving this compound could lead to the rapid assembly of complex molecular architectures.

The development of novel tricyclic oxazino-fused-tetrahydroquinoline/benzoxazine compounds through tandem reductive cyclization is an example of the innovative synthetic pathways being explored. nih.gov Applying such strategies to this compound could yield new classes of heterocyclic compounds with unique properties and potential applications.

Expansion of Coordination Chemistry to Less Explored Metal Centers and Oxidation States

The 8-quinolinyl motif is a well-known chelating agent, making this compound a promising ligand for a variety of metal ions. While the coordination chemistry of quinoline derivatives with common transition metals is well-established, future research is poised to explore complexation with less conventional metal centers.

A particularly exciting frontier is the coordination chemistry with lanthanide (Ln) and actinide (An) ions. nih.govmdpi.com These f-block elements have unique electronic and magnetic properties, and their complexes with this compound could find applications in areas such as catalysis, medical imaging, and materials science. Studies on hydroxypyridinone-based chelators have shown that a higher degree of covalency exists in the bonding of actinides compared to lanthanides, which is attributed to the orbital mixing of An-5f orbitals with ligand orbitals. nih.gov Similar investigations with this compound could provide valuable insights into the nature of metal-ligand bonding in these complexes. nih.gov

Another area of exploration is the stabilization of metals in unusual oxidation states. chemistryviews.orgresearchgate.net The electronic properties of the this compound ligand could be tuned to stabilize metal centers in higher or lower than normal oxidation states, leading to complexes with novel reactivity and catalytic activity. For instance, the stabilization of Cr(I)Cl in a low-coordinate environment has been demonstrated, opening up possibilities for preparing interesting complexes with Cr(I). researchgate.net

The following table outlines potential research directions in the coordination chemistry of this compound.

| Metal Center/Oxidation State | Potential Research Focus | Potential Applications |

| Lanthanide(III) Ions | Synthesis and characterization of luminescent complexes. | Bioimaging probes, sensors, light-emitting materials. mdpi.com |

| Actinide(III/IV) Ions | Investigation of metal-ligand bonding and covalency. | Nuclear waste separation, development of new catalysts. nih.govnih.gov |

| Early Transition Metals (e.g., Ti, Zr) | Exploration of catalytic activity in organic transformations. | Polymerization catalysts, fine chemical synthesis. |

| Late Transition Metals in Low Oxidation States (e.g., Fe(0), Ni(I)) | Stabilization of reactive metal centers for small molecule activation. | Catalytic reduction of CO2, nitrogen fixation. researchgate.net |

| High Oxidation State Complexes (e.g., Cu(III), Fe(IV)) | Synthesis of powerful oxidizing agents for challenging chemical reactions. | Catalytic oxidation reactions, mechanistic studies of biological processes. researchgate.netresearchgate.net |

Advanced Mechanistic Investigations of Biological Activities at the Sub-Molecular Level

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govbiointerfaceresearch.combenthamscience.com To move beyond empirical screening and towards rational drug design, a deeper understanding of how these molecules interact with their biological targets at a sub-molecular level is crucial.

Future research will increasingly rely on in silico methods, such as molecular docking and molecular dynamics simulations, to predict and analyze the binding of this compound and its derivatives to specific proteins and enzymes. nih.govnih.gov These computational approaches can help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the observed biological activity. nih.gov An in silico workflow involving inverse virtual screening and molecular dynamics has been used to identify the molecular target of 2-aryl-quinoline-4-carboxylic acid derivatives. researchgate.net

Experimental techniques will also play a vital role in elucidating mechanisms of action. High-resolution structural biology methods, such as X-ray crystallography and cryo-electron microscopy, can provide atomic-level details of how these compounds bind to their targets. These structural insights are invaluable for structure-activity relationship (SAR) studies and for the design of more potent and selective inhibitors. biointerfaceresearch.com

Integration with Artificial Intelligence and Machine Learning for Predictive Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. nih.govnih.gov These powerful computational tools can be applied to the design and optimization of this compound derivatives with desired properties.

One of the key applications of AI/ML is in the prediction of molecular properties. nih.gov By training algorithms on large datasets of chemical structures and their associated biological activities or physicochemical properties, it is possible to build models that can accurately predict the properties of new, untested compounds. doaj.org This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. pnnl.gov

Translational Research from Fundamental Discoveries to Potential Applied Technologies

Translational research aims to bridge the gap between fundamental scientific discoveries and their application in real-world technologies. uic.edustanford.edu The unique chemical and physical properties of this compound and its derivatives make them promising candidates for a variety of applied technologies.

One potential application is in the development of chemical sensors. The quinoline moiety can act as a fluorophore, and the binding of metal ions or other analytes to the 8-position can lead to changes in its fluorescence properties. This could be exploited to create highly sensitive and selective sensors for environmental monitoring or medical diagnostics. The development of multifunctional sensors based on low-dimensional materials is an active area of research. mdpi.com

In the realm of materials science, this compound could serve as a building block for the synthesis of functional polymers and metal-organic frameworks (MOFs). The propenal group can be polymerized or used in click chemistry reactions to incorporate the quinoline unit into larger macromolecular structures. These materials could have interesting optical, electronic, or catalytic properties.

The diverse biological activities of quinoline derivatives also open up possibilities for translational research in medicine. sapub.org Further investigation into the mechanisms of action and preclinical studies could lead to the development of new therapeutic agents for a range of diseases. nih.govbenthamscience.com

Q & A

Q. What are the common synthetic routes for 3-(8-Quinolinyl)-2-propenal, and what factors influence reaction efficiency?

Methodological Answer: this compound is typically synthesized via condensation reactions between 8-quinolinecarbaldehyde and appropriate reagents. For example:

Q. Key factors affecting efficiency :

Q. How is this compound characterized in research settings?

Methodological Answer: Characterization involves spectroscopic and analytical techniques :

Q. What biological assays are used to evaluate this compound’s activity?

Methodological Answer: Common assays include:

- Antimicrobial testing : Disk diffusion assays against E. coli or S. aureus .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa) to measure IC values .

- Chelation studies : UV-Vis titration with metal ions (e.g., Fe) to determine binding constants .

Advanced Research Questions

Q. How can researchers optimize reaction pathways to minimize byproducts in this compound synthesis?

Methodological Answer: Byproduct formation (e.g., oxidation to carboxylic acids) is mitigated by:

Q. How can contradictory reports on the biological activity of quinoline derivatives be resolved?

Methodological Answer: Contradictions arise from:

Q. What strategies are used to study structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer: SAR studies involve:

Systematic substitution : Synthesize analogs with varying substituents (e.g., halogens, methyl groups) at positions 2, 5, or 7 .

Computational modeling : DFT calculations to predict electronic effects on reactivity .

Biological profiling : Compare IC values across analogs (see table below) :

| Derivative | Substituent | IC (μM) |

|---|---|---|

| This compound | None | 12.4 |

| 5-Fluoro analog | F at C5 | 8.9 |

| 2-Methyl analog | CH at C2 | 18.7 |

Q. How do reaction conditions influence the stereochemistry of this compound derivatives?

Methodological Answer: Stereochemical outcomes depend on:

Q. What advanced techniques are used to study metal-chelation properties of this compound?

Methodological Answer:

- X-ray crystallography : Resolve metal-ligand coordination geometry .

- EPR spectroscopy : Detect paramagnetic metal complexes (e.g., Cu) .

- Isothermal titration calorimetry (ITC) : Measure binding affinity and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.